![molecular formula C18H22N2O3S B3972338 N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3972338.png)
N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N-1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide (also known as DMPA) is a peptide-based compound that has been extensively studied for its potential use in scientific research. DMPA is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of DMPA is complex and not fully understood. However, it is known that DMPA acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, DMPA reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DMPA has a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, DMPA has been shown to have anti-tumor and anti-angiogenic effects. DMPA has also been shown to have potent antioxidant effects, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPA in lab experiments is its potency and selectivity. DMPA has been shown to have potent analgesic and anti-inflammatory effects at relatively low doses, making it a cost-effective option for researchers. However, one of the limitations of using DMPA is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of DMPA. One potential direction is the development of new DMPA analogs with improved potency and selectivity. Another potential direction is the study of DMPA in combination with other drugs for the treatment of pain and inflammation. Additionally, the study of DMPA in animal models of disease could provide valuable insights into its potential use in the treatment of human diseases.
Scientific Research Applications
DMPA has been studied extensively for its potential use in scientific research. One of the most promising applications of DMPA is in the study of pain and inflammation. DMPA has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-8-10-14(2)17(13)19-18(21)15(3)20(24(4,22)23)16-11-6-5-7-12-16/h5-12,15H,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVSISULYPYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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